4-(Aminomethyl)-3,5-difluorobenzonitrile

Description

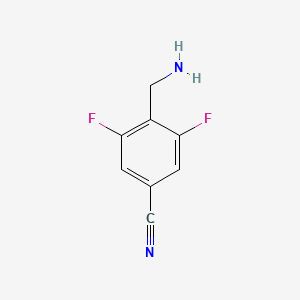

4-(Aminomethyl)-3,5-difluorobenzonitrile is a fluorinated benzonitrile derivative featuring an aminomethyl (-CH2NH2) group at the para position and fluorine atoms at the meta positions (3 and 5) of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its structural features—fluorine atoms and the polar aminomethyl group—contribute to unique physicochemical properties, including enhanced metabolic stability and membrane permeability, which are critical in drug design .

For example, it serves as a precursor in palladium-catalyzed Suzuki-Miyaura reactions to synthesize pyrimidine derivatives, highlighting its role in constructing complex molecules .

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-3,5-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H,4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJOHACEMLNFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

Building Block for Synthesis

4-(Aminomethyl)-3,5-difluorobenzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Biology

Ligand in Biochemical Assays

The compound is being investigated for its potential role as a ligand in biochemical assays. Its ability to interact with specific biological targets makes it a candidate for further exploration in pharmacological studies.

Medicine

Drug Discovery and Development

this compound is explored for its potential use in drug discovery, particularly as an enzyme inhibitor or receptor modulator. The presence of fluorine enhances its binding affinity and metabolic stability, making it suitable for therapeutic applications.

Antimicrobial Activity

Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.

Cancer Research

Given its structural similarities to known inhibitors in cancer pathways, this compound could be investigated as a potential anticancer agent.

Industry

Production of Specialty Chemicals

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its fluorinated structure is particularly valuable in creating fluorinated polymers that exhibit unique physical and chemical characteristics.

Case Study 1: Antituberculosis Activity

Research on cyclic secondary amines has shown that compounds similar to this compound exhibit significant antituberculosis activity. The structure-activity relationship indicated that para-substitution was favored over meta-substitution for increased efficacy against Mycobacterium tuberculosis .

Case Study 2: Neuropharmacology

The amine group present in the compound allows for potential interactions with neurotransmitter systems. Studies are warranted to explore its effects within neurological contexts, particularly concerning modulation of neurotransmitter activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The table below compares key structural analogs of 4-(Aminomethyl)-3,5-difluorobenzonitrile, emphasizing substituent variations and their implications:

*CAS number for the hydrochloride salt: 701264-00-8.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atoms in 3,5-difluorobenzonitrile increase electrophilicity at the nitrile group, facilitating metal-mediated C–CN bond activation (e.g., with [Ni(dippe)] complexes). In contrast, the aminomethyl group in the target compound introduces nucleophilic character, enabling participation in alkylation or condensation reactions.

- Polarity and Solubility: The aminomethyl group enhances hydrophilicity compared to non-polar analogs like 3,5-difluorobenzonitrile. This property is advantageous in aqueous-phase reactions or drug formulations requiring solubility.

- Biological Activity: Fluorine atoms improve metabolic stability and membrane permeability, as seen in studies on fluorinated pharmaceuticals. The aminomethyl group may further modulate interactions with biological targets, such as enzymes or receptors.

Pharmacokinetic and Physicochemical Profiles

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism in vivo, extending the half-life of fluorinated compounds. The aminomethyl group may introduce sites for Phase II metabolism (e.g., acetylation), balancing stability and excretion.

- Membrane Permeation: The lipophilic fluorine atoms and polar aminomethyl group create an optimal logP range for blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-3,5-difluorobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination can introduce the aminomethyl group to 3,5-difluorobenzonitrile. Optimize reaction conditions (e.g., catalyst loading, temperature, and base) based on similar protocols for triazolopyrimidine derivatives . Purification via silica gel column chromatography with ethyl acetate/hexane gradients is effective for isolating the product. Yields may vary (e.g., 46% in analogous reactions), emphasizing the need for iterative optimization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For example, fluorine atoms induce distinct splitting patterns (e.g., H NMR δ 7.30, d, Hz for aromatic protons) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed m/z for [M+H]) .

- HPLC : Assess purity (>95% by HUPLC) using reversed-phase columns and UV detection .

Q. How does the solubility and stability of this compound influence experimental design?

- Methodological Answer : The compound is typically a crystalline solid with limited water solubility. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions. Stability tests under varying pH, temperature, and light exposure are critical. Store at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation, as recommended for structurally similar fluorinated nitriles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for neurodegenerative disease research?

- Methodological Answer : Modify the aminomethyl group or fluorination pattern to assess bioactivity. For instance, microtubule-targeting analogs (e.g., triazolo[1,5-a]pyrimidines) show that halogen positioning affects binding to tau proteins. Use in vitro assays (e.g., tubulin polymerization inhibition) and compare IC values to establish SAR trends . Computational docking (e.g., AutoDock Vina) can predict interactions with β-tubulin .

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine and aminomethyl groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental data (e.g., regioselectivity in Pd-catalyzed couplings) to validate predictions .

Q. How should researchers address contradictory data in spectroscopic characterization or synthetic yields?

- Methodological Answer :

- NMR Discrepancies : Verify solvent effects (e.g., CDCl vs. DMSO-d) and impurities using 2D NMR (e.g., HSQC, HMBC) .

- Yield Variability : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). For low yields (<50%), explore alternative catalysts (e.g., XPhos vs. SPhos) or microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.